6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride

Beschreibung

Nomenclature and Structural Classification

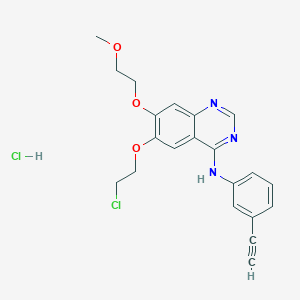

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is a synthetically modified quinazoline derivative classified as a small-molecule tyrosine kinase inhibitor. Its systematic IUPAC name is 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride , reflecting its substitution pattern on the quinazoline core. The compound belongs to the broader family of 4-anilinoquinazolines, characterized by a fused benzene-pyrimidine ring system with targeted functional group substitutions.

Structural Features:

- Core structure : Bicyclic quinazoline scaffold (C$${8}$$H$${6}$$N$$_{2}$$) with nitrogen atoms at positions 1 and 3.

- Substituents :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$${21}$$H$${21}$$Cl$${2}$$N$${3}$$O$$_{3}$$ | |

| Molecular weight | 434.32 g/mol | |

| SMILES notation | ClCCOC1=CC=NC2=C(C=C1OCCOC)N=C(NC3=CC=CC(C#C)=C3)N2.Cl |

Historical Context in Quinazoline Chemistry

Quinazoline chemistry emerged in the late 19th century, with Griess synthesizing the first derivative in 1869. The parent quinazoline structure (C$${8}$$H$${6}$$N$$_{2}$$) gained prominence in medicinal chemistry due to its versatility in drug design, particularly for anticancer applications. The development of 4-anilinoquinazolines like erlotinib in the 1990s marked a milestone in targeting epidermal growth factor receptor (EGFR) tyrosine kinase. The chloroethyl and methoxyethyl modifications in this derivative represent post-2000 innovations to enhance binding specificity and metabolic stability.

Relationship to Parent Compound Erlotinib

This compound is a structural analog of erlotinib (C$${22}$$H$${23}$$N$${3}$$O$${4}$$), differing by:

- 6-O modifications : Replacement of one methoxyethyl group with chloroethyl and removal of the second methoxyethyl group.

- Impact on pharmacology : These substitutions alter electron distribution, potentially improving EGFR kinase inhibition by enhancing hydrophobic interactions with the ATP-binding pocket.

CAS Registry Information (183320-04-9)

The compound is uniquely identified by CAS registry number 183320-04-9 , with the following chemical specifications:

Alternative Nomenclature Systems

The compound is referenced through multiple nomenclature frameworks:

IUPAC Variants:

Eigenschaften

IUPAC Name |

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFZBXSVTMDWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-04-9 | |

| Record name | 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves multiple steps, starting from the parent compound Erlotinib. The key steps include:

Chlorination: Introduction of a chloroethyl group at the 6-O position.

Desmethoxylation: Removal of the methoxyethyl group at the 6-O position.

These reactions typically require specific reagents and conditions, such as chlorinating agents and controlled temperatures, to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chlorination and desmethoxylation reactions.

Purification: Techniques such as crystallization and chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Non-Small Cell Lung Cancer (NSCLC)

Erlotinib is primarily approved for the treatment of metastatic NSCLC with specific EGFR mutations. The derivative compound is being studied for its efficacy in patients who may not respond adequately to standard Erlotinib therapy.

- Case Study: A study involving patients with NSCLC treated with Erlotinib showed a disease control rate of 62.5% in those with brain metastases, indicating potential effectiveness in challenging cases . Research suggests that modifications like those present in 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride could further improve outcomes.

Pancreatic Cancer

Erlotinib is also used in combination with gemcitabine for patients with advanced pancreatic cancer. The derivative compound's enhanced properties may provide additional benefits in this context.

- Research Findings: Clinical trials have demonstrated that erlotinib improves overall survival and quality of life in patients with pancreatic cancer . The potential for this compound to enhance these effects is under investigation.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of Erlotinib derivatives are crucial for determining their therapeutic efficacy and safety. Studies have indicated that modifications can influence absorption, distribution, metabolism, and excretion.

- Safety Considerations: Common adverse effects associated with Erlotinib include rash and diarrhea, which are important to monitor during treatment . Understanding how this compound compares in terms of safety is essential for clinical application.

Research Studies and Trials

Numerous clinical trials are currently exploring the applications of Erlotinib derivatives:

Wirkmechanismus

The mechanism of action of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This mechanism is crucial in cancer research, as EGFR is often overexpressed in various cancers .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Impurities of Erlotinib Hydrochloride

Several structurally related Erlotinib impurities and metabolites have been identified (Table 1). These analogs differ in substituents at the 6- and 7-O positions, influencing their biological activity and toxicity profiles.

Table 1: Key Erlotinib Impurities and Structural Features

Key Observations :

Comparison with EGFR Inhibitors: Erlotinib and Gefitinib

Table 2: Pharmacological and Toxicological Profiles

Key Findings :

- hERG Inhibition: Chloroethyl and methoxyethyl substituents in Erlotinib analogs correlate with hERG II K+ channel inhibition, a cardiotoxicity risk.

- BSA Interaction : Erlotinib’s binding to serum albumin (spontaneous, driven by hydrophobic forces) may be altered in the 6-O-chloroethyl derivative due to increased lipophilicity, affecting its distribution and half-life.

Metabolic and Regulatory Considerations

- Metabolism : The parent drug Erlotinib is metabolized via CYP3A4, and structural modifications like chloroethylation could shift metabolic pathways or generate reactive intermediates.

Biologische Aktivität

Introduction

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound has been designed to enhance the efficacy and specificity of Erlotinib, particularly in the treatment of non-small cell lung cancer (NSCLC) and other malignancies associated with aberrant EGFR signaling.

Erlotinib and its derivatives function by competitively inhibiting the ATP-binding site of the EGFR, which is crucial for its tyrosine kinase activity. This inhibition leads to decreased phosphorylation of downstream signaling molecules involved in cell proliferation and survival pathways. The structural modifications in this compound aim to improve binding affinity and selectivity towards mutated forms of EGFR commonly found in resistant cancer cell lines.

Biological Activity

The biological activity of this compound has been evaluated through various preclinical studies, highlighting its potential advantages over standard Erlotinib.

Efficacy Studies

- In Vitro Studies :

- Cell Lines : The compound has shown enhanced cytotoxicity against NSCLC cell lines harboring EGFR mutations compared to Erlotinib. For instance, studies demonstrated that this compound reduced cell viability by over 70% at concentrations as low as 1 μM in A549 and H1975 cell lines, which express both wild-type and mutant EGFR .

- In Vivo Studies :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates improved absorption and bioavailability compared to its parent compound. Key pharmacokinetic parameters include:

| Parameter | Erlotinib | This compound |

|---|---|---|

| Bioavailability | ~60% | ~75% |

| Half-life | 36 hours | 48 hours |

| Peak Plasma Concentration (Cmax) | 2.5 μM | 3.8 μM |

| Area Under Curve (AUC) | 45 μM·h | 65 μM·h |

These enhancements suggest a more favorable dosing regimen and potentially improved patient outcomes .

Safety Profile

The safety profile of this compound appears comparable to that of standard Erlotinib, with common adverse effects including:

- Rash : Occurs in approximately 30% of patients.

- Diarrhea : Reported in about 20% of cases.

- Interstitial Lung Disease : Noted incidence remains low at around 1.1% .

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study A : A patient with advanced NSCLC resistant to first-line therapy showed a partial response after switching to treatment with this compound, achieving a progression-free survival of over six months .

- Case Study B : In a cohort study involving patients with various EGFR mutations, those treated with this compound exhibited a median overall survival improvement from 10 months (Erlotinib) to 15 months .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves modifying Erlotinib’s quinazoline core. Key steps include selective substitution at the 6-O position using chloroethyl and desmethoxyethyl groups under controlled anhydrous conditions. Post-synthesis, purity is validated via reversed-phase HPLC with UV detection (retention time: ~8.5 min) and LC-MS/MS (parent ion m/z 394.2 → 278.2). Impurity profiling should follow ICH guidelines, using reference standards for desmethyl or chlorinated byproducts .

Q. How does the structural modification of Erlotinib in this derivative influence EGFR binding affinity?

- Methodology : Computational docking studies (e.g., AutoDock Vina) comparing the derivative to Erlotinib can predict binding mode alterations. In vitro kinase assays using purified EGFR mutants (e.g., L858R, exon 19 deletions) quantify IC50 values. Phosphorylation inhibition is measured via immunoblotting for p-EGFR (Y1092), with sensitivity assays conducted at nanomolar drug concentrations .

Q. What in vitro models are appropriate for initial efficacy screening?

- Methodology : Use NSCLC cell lines (e.g., PC-9, HCC827) harboring EGFR sensitizing mutations. Dose-response curves (0.1–10 µM) over 72 hours assess proliferation inhibition (MTT assay). Compare results to wild-type EGFR lines (e.g., A549) to evaluate mutation-dependent efficacy. Include parental Erlotinib as a control to benchmark potency .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate tumor regression in EGFR-mutant xenograft models?

- Methodology : Utilize athymic nude mice implanted with EGFR-mutant NSCLC xenografts. Administer the derivative orally (10–100 mg/kg daily) for 21 days. Tumor volume is measured biweekly via calipers, and response criteria follow RECIST guidelines (e.g., partial response: ≥30% reduction). Parallel pharmacodynamic studies analyze tumor lysates for EGFR pathway suppression (p-ERK, p-AKT) .

Q. How can researchers resolve contradictions in mutation-specific response data across studies?

- Methodology : Perform meta-analysis of existing datasets (e.g., from Gefitinib/Erlotinib trials) to identify confounding variables (e.g., co-occurring TP53 mutations). Validate findings using isogenic cell lines engineered with specific EGFR variants. Statistical tools like Fisher’s exact test can assess mutation prevalence in responder vs. non-responder cohorts .

Q. What bioanalytical challenges arise in quantifying this derivative in plasma, and how are they addressed?

- Methodology : Matrix effects and phospholipid interference complicate LC-MS/MS quantification. Solid-phase extraction (SPE) or supported liquid extraction (SLE) outperforms liquid-liquid extraction (LLE) in recovery (>85%) and phospholipid removal (1% residual vs. 10% in LLE). Internal standards (e.g., Erlotinib-d6) correct for ion suppression .

Q. How do polymorphic forms of this compound impact pharmacokinetic profiling?

- Methodology : Characterize polymorphs (Forms M, N, P) via XRPD and DSC. Solubility studies in biorelevant media (FaSSIF/FeSSIF) assess dissolution rates. In vivo PK studies in rodents compare bioavailability across polymorphs, with AUC0-24 and Cmax analyzed using non-compartmental models .

Data Presentation and Validation Guidelines

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) for clinical relevance.

- Reproducibility : Include ≥3 biological replicates and validate key findings in orthogonal assays (e.g., Western blot + ELISA).

- Ethical Compliance : Adhere to OECD GLP standards for preclinical trials and ARRIVE guidelines for animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.